Introduction: The Strategic Advantage of Non-canonical Amino Acids
Introduction: The Strategic Advantage of Non-canonical Amino Acids
An In-depth Technical Guide to Boc-L-beta-Homoglutamine (CAS: 336182-06-0)
In the landscape of modern drug discovery and peptide chemistry, the pursuit of enhanced therapeutic profiles is paramount. Standard peptides, while exhibiting high specificity, are often hampered by poor metabolic stability and low bioavailability. This guide focuses on Boc-L-beta-Homoglutamine, a non-canonical amino acid derivative that serves as a powerful tool for overcoming these limitations. As a β-amino acid, its structure features an additional carbon in the backbone compared to its α-amino acid counterpart, a seemingly subtle modification that imparts profound changes in the resulting peptide's conformation and proteolytic resistance.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group on the amine is central to its utility, enabling its seamless integration into synthetic peptides via well-established chemical strategies, particularly Boc-based Solid Phase Peptide Synthesis (SPPS).[3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of Boc-L-beta-Homoglutamine, from its fundamental properties to its strategic application in the synthesis of advanced peptidomimetics.
Physicochemical and Structural Characteristics
Accurate characterization is the bedrock of reproducible science. The key properties of Boc-L-beta-Homoglutamine are summarized below, compiled from supplier data and public chemical databases.[3][5]
| Property | Value | Source(s) |
| CAS Number | 336182-06-0 | [3][6] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [3][7] |
| Molecular Weight | 260.29 g/mol | [3][5] |
| IUPAC Name | (3S)-6-amino-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-oxohexanoic acid | [5] |
| Synonyms | Nβ-Boc-L-β-homoglutamine, Boc-L-β-HomoGln-OH, (S)-3-(Boc-amino)adipic acid 6-amide | [3][5][8] |
| Appearance | White to off-white powder | [3][8] |
| Purity | ≥98% (NMR, TLC) | [3] |
| Optical Rotation | [α]D²⁵ = -6 ± 1° (c=1 in EtOH) | [3][8] |
| Storage Conditions | Store at 0-8°C | [3][8] |
| SMILES | CC(C)(C)OC(=O)NCC(=O)O | [5] |
| InChI Key | DAUHTFNYHSOVRQ-ZETCQYMHSA-N | [5] |
The Role of β-Amino Acids in Peptidomimetic Design
The incorporation of β-amino acids like Boc-L-beta-Homoglutamine is a cornerstone of peptidomimetic design.[2] Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[1] The extended carbon backbone of β-amino acids fundamentally alters the resulting peptide's secondary structure, leading to the formation of unique helical and sheet-like structures not accessible to α-peptides.[9][10]
This structural perturbation provides two key advantages:
-
Enhanced Proteolytic Stability : Natural proteases are highly specific for peptide bonds between L-α-amino acids. The altered backbone geometry of β-amino acid-containing peptides makes them poor substrates for these enzymes, significantly increasing their biological half-life.[2][11]
-
Conformational Control : The ability to form stable, predictable secondary structures allows for the precise positioning of side chains.[12] This is critical for designing molecules that can bind to biological targets like receptors or enzymes with high affinity and specificity.[12][13]
By strategically placing Boc-L-beta-Homoglutamine within a sequence, chemists can fine-tune the resulting molecule's structure and stability to achieve desired therapeutic outcomes, such as increased potency and reduced toxicity.[11]
Experimental Protocol: Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group makes this amino acid derivative perfectly suited for Boc-SPPS, a methodology first developed by Bruce Merrifield.[4] The following is a generalized, self-validating protocol for the incorporation of a single Boc-L-beta-Homoglutamine residue onto a growing peptide chain attached to a solid support (resin).
Rationale: The protocol relies on the differential acid lability of the N-terminal Boc group (temporary) and the side-chain protecting groups/resin linkage (more stable). The Boc group is removed with trifluoroacetic acid (TFA), while final cleavage from the resin requires a stronger acid like hydrogen fluoride (HF).[14][15]
Step 1: Resin Preparation & Swelling
-
Action: Place the peptide-resin from the previous coupling cycle into a reaction vessel. Wash with Dichloromethane (DCM) for 5-10 minutes.
-
Causality: Swelling the resin ensures that all reactive sites are accessible to reagents, maximizing reaction efficiency. DCM is a common solvent for this purpose.
Step 2: N-terminal Boc Deprotection
-
Action: Treat the swollen resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[15]
-
Causality: TFA is sufficiently acidic to cleave the acid-labile Boc group, exposing the free amine of the N-terminal residue. The resulting ammonium trifluoroacetate salt is formed.[4]
Step 3: Washing
-
Action: Drain the deprotection solution and wash the resin multiple times with DCM followed by Isopropanol (IPA) and then DCM again.
-
Causality: This step is critical to completely remove residual TFA and the cleaved t-butyl carbocation byproducts, which could interfere with the subsequent coupling step.
Step 4: Neutralization
-
Action: Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM for 5-10 minutes. Wash again with DCM.
-
Causality: The N-terminal ammonium salt must be neutralized to the free amine to make it nucleophilic for the next coupling reaction. DIPEA is a non-nucleophilic base commonly used for this purpose.[4]
Step 5: Amino Acid Activation and Coupling
-
Action: In a separate vessel, dissolve Boc-L-beta-Homoglutamine (3-4 equivalents) and an activating agent such as HBTU/HATU (3-4 equivalents) in a solvent like N,N-Dimethylformamide (DMF). Add DIPEA (6-8 equivalents) to begin activation. Immediately add this solution to the neutralized peptide-resin.
-
Causality: The carboxylic acid of the incoming amino acid is activated to form a highly reactive ester (e.g., an O-acylisourea derivative with HBTU). This activated species rapidly reacts with the free N-terminal amine on the resin to form a new peptide bond. This "in-situ" neutralization and coupling is a hallmark of modern, rapid Boc chemistry, which minimizes peptide aggregation.[4][16]
Step 6: Post-Coupling Wash
-
Action: After 1-2 hours, drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Causality: Removes excess reagents and reaction byproducts.
Step 7: Cycle Repetition or Final Cleavage
-
Action: To add more amino acids, return to Step 2. If the synthesis is complete, proceed to the final cleavage and deprotection of side-chain protecting groups, typically using a strong acid like HF.
-
Causality: The entire cycle is repeated to build the peptide sequence one residue at a time.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Applications in Drug Development and Research
The unique properties conferred by Boc-L-beta-Homoglutamine make it a valuable building block in several research areas:
-
Drug Development : It is a crucial component in the synthesis of novel pharmaceuticals.[3][8] By replacing a natural glutamine residue, researchers can design peptide-based drugs that target specific enzymes or proteins with enhanced stability and efficacy.[3]
-
Targeted Therapies : The precise structural control offered by β-amino acids facilitates the development of peptides for targeted therapies, potentially leading to treatments with fewer side effects.[3]
-
Biotechnology : In the production of biopharmaceuticals, incorporating such modified amino acids can lead to recombinant proteins with improved therapeutic properties.[3]
-
Neuroscience Research : The compound is also valuable in studies of neurotransmitter pathways, contributing to a better understanding of neurological disorders and the development of potential treatments.[3][8]
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- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
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- 5. Boc-L-beta-Homoglutamine | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
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- 10. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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